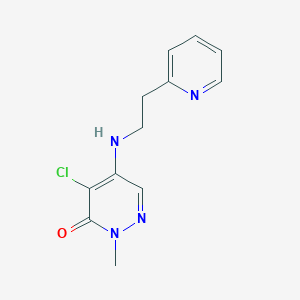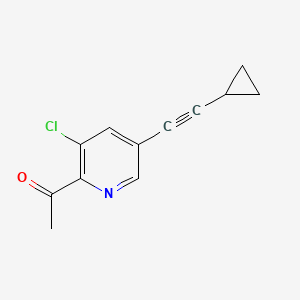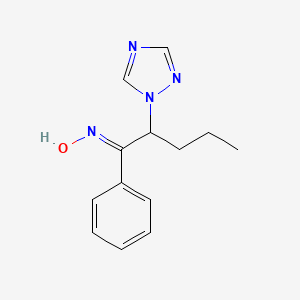
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is a chemical compound that features a phenyl group, a triazole ring, and an oxime functional group
準備方法
The synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the oxime: The final step involves the reaction of the ketone with hydroxylamine under acidic or basic conditions to form the oxime.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
類似化合物との比較
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime can be compared with other similar compounds such as:
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound has a shorter carbon chain and different reactivity.
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: This compound contains a hydroxyl group instead of an oxime, leading to different chemical properties and applications.
特性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
(NE)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine |
InChI |
InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13+ |
InChIキー |
HZKQVULAECMFRT-DTQAZKPQSA-N |
異性体SMILES |
CCCC(/C(=N/O)/C1=CC=CC=C1)N2C=NC=N2 |
正規SMILES |
CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


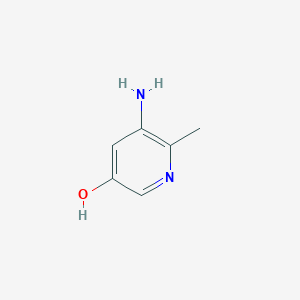
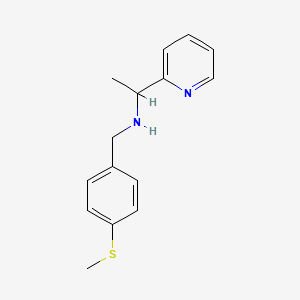
![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)
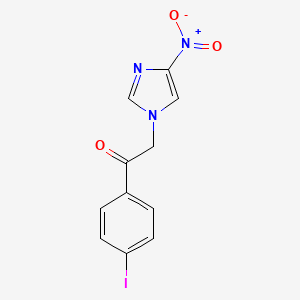
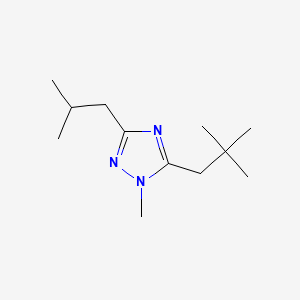
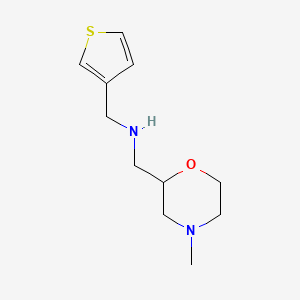
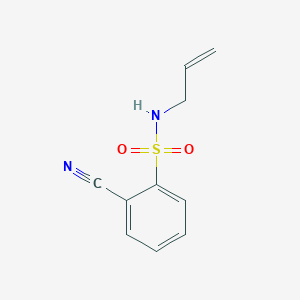


![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)
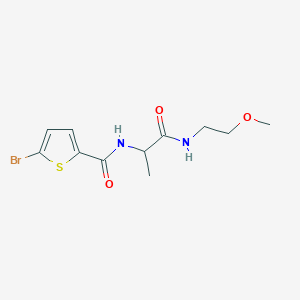
![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)
